19-Hydroxycholesterol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 19-hydroxycholesterol derivatives can be accomplished through various chemical reactions. For instance, 19-Iodocholesterol 3-acetate, a closely related compound, can be synthesized from 19-hydroxy cholesterol 3-acetate via iodide replacement of a hydroxyl group using specific reagents. This process highlights the methods used to modify the hydroxyl group at the 19th carbon position, a key step in synthesizing 19-hydroxycholesterol and its derivatives (H. Hadd, 1978).

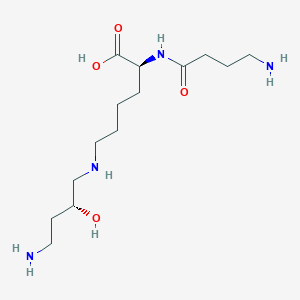

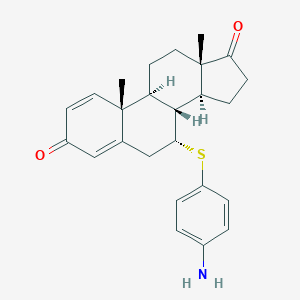

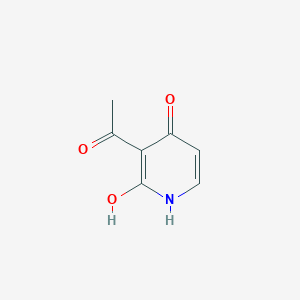

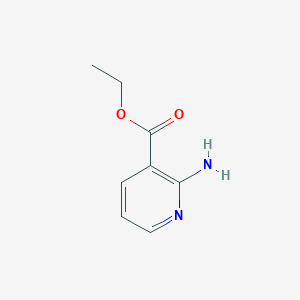

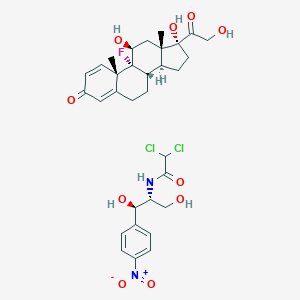

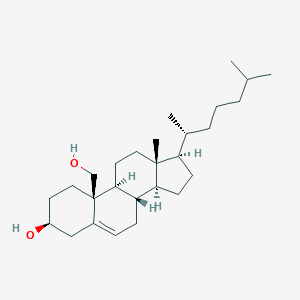

Molecular Structure Analysis

The molecular structure of 19-hydroxycholesterol, like other cholesterol derivatives, features the characteristic steroid backbone with four fused rings. The presence of the hydroxyl group at the 19th carbon position distinguishes it from cholesterol itself and affects its physical and chemical properties. The detailed crystal structure of anhydrous cholesterol provides insights into the arrangement of cholesterol molecules and can be used to infer the structural aspects of its hydroxylated derivatives (H. Shieh, L. G. Hoard, & C. Nordman, 1977).

Chemical Reactions and Properties

19-Hydroxycholesterol participates in various biochemical reactions, reflecting its role in cholesterol metabolism and signaling pathways. It can be involved in the enzymatic conversion processes, leading to the formation of other significant biologically active steroids. The modification of the hydroxyl group at the 19th position is crucial for its biological functions and interactions with cellular components (S. Burstein, B. Middleditch, & M. Gut, 1975).

Physical Properties Analysis

The physical properties of 19-hydroxycholesterol, such as solubility, melting point, and crystal structure, are influenced by the hydroxyl group at the 19th carbon. These properties determine its behavior in biological systems and its interaction with other molecules. The presence of the hydroxyl group enhances its polarity compared to cholesterol, affecting its distribution within cellular compartments.

Chemical Properties Analysis

19-Hydroxycholesterol's chemical properties, including reactivity and potential to undergo further oxidation or other chemical modifications, are pivotal for its biological roles. Its chemical behavior is crucial in the context of lipid metabolism and the regulation of cholesterol homeostasis. The ability to be sulfated or to form esters with fatty acids is particularly relevant to its function and distribution in the body (I. Cook, Z. Duniec‐Dmuchowski, T. Kocarek, M. Runge‐Morris, & C. Falany, 2009).

Applications De Recherche Scientifique

Analytical Chemistry : 19-Hydroxycholesterol serves as an internal standard compound for the quantitative determination of various sterols using capillary gas chromatography (Yamaga et al., 2002).

Biological Studies : New 20-hydroxycholesterol-like compounds with fluorescent labels have been synthesized to study sterol uptake, intracellular distribution, and metabolism in yeast cells (Faletrov et al., 2019).

Medical Imaging : 3-Ethyl and 3-methyl ethers of 19-iodocholesterol show promise as adrenal scanning agents, with potential applications in medical diagnostics (Owoyale & Szinai, 1981).

Virology and Immunology : Cholesterol 25-hydroxylase and its product 25-hydroxycholesterol can inhibit SARS-CoV-2 replication, suggesting potential therapeutic applications (Zang et al., 2020).

Cardiovascular Research : Cholesterol oxides, like 7-ketocholesterol and 7beta-hydroxycholesterol, have been found to reduce histamine-activated nitric oxide release in human vascular endothelial cells, which might contribute to the regulation of arterial relaxation (Deckert et al., 1998).

Endocrinology : 20(S)-hydroxycholesterol is present in rat brains and human placenta, indicating a role in steroid hormone biosynthesis (Lin et al., 2003).

Neurology : Serum measurements of free 24S-hydroxycholesterol and 27-hydroxycholesterol could serve as surrogate measures for brain health in various neurodegenerative conditions (Bandaru & Haughey, 2014).

Oncology : Higher circulating levels of 27-hydroxycholesterol are associated with lower breast cancer risk in postmenopausal women (Lu et al., 2018).

Orientations Futures

Propriétés

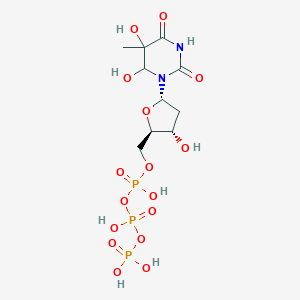

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWIUNJQYGATHV-FTLVODPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971482 | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Hydroxycholesterol | |

CAS RN |

561-63-7 | |

| Record name | 19-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.